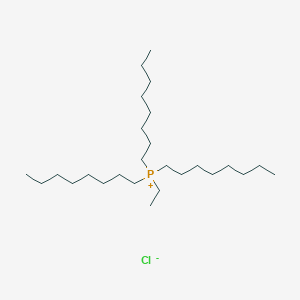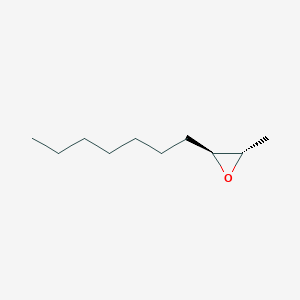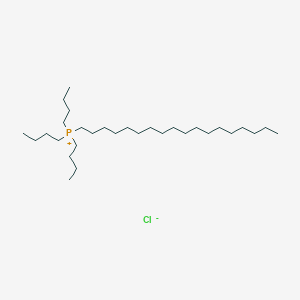
Ethyl(trioctyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(trioctyl)phosphanium chloride is a quaternary phosphonium salt, which is a type of ionic liquid. It is composed of an ethyl group, three octyl groups, and a phosphonium ion paired with a chloride ion. This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(trioctyl)phosphanium chloride typically involves the reaction of trioctylphosphine with ethyl chloride. The reaction is carried out in an organic solvent, such as acetone, under controlled temperature and pressure conditions. The process can be summarized as follows:
- Add trioctylphosphine to an organic solvent.
- Slowly add ethyl chloride to the mixture while maintaining the temperature between 120-160°C.
- Adjust the reaction pressure to 8-12 kg/cm² and maintain these conditions for 30-40 hours.
- After the reaction is complete, cool the mixture to room temperature and reduce the pressure to normal.
- Centrifuge the reaction mixture to separate the product.
- Dry the product to obtain this compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of large reactors and automated systems ensures consistent quality and high yield. The process involves precise control of temperature, pressure, and reaction time to achieve optimal results.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(trioctyl)phosphanium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction: The phosphonium ion can participate in redox reactions, altering its oxidation state.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation and reduction reactions can produce different oxidation states of the phosphonium ion.
Applications De Recherche Scientifique
Ethyl(trioctyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the extraction and purification of biomolecules due to its ability to dissolve in both aqueous and organic solvents.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its ionic nature can enhance the solubility and stability of certain drugs.
Industry: It is used in the production of ionic liquids, which are applied in various industrial processes, including electrochemistry, separation technologies, and catalysis
Mécanisme D'action
The mechanism of action of ethyl(trioctyl)phosphanium chloride involves its ability to act as a phase-transfer catalyst. The phosphonium ion interacts with reactants, facilitating their transfer between different phases (e.g., aqueous to organic). This enhances the reaction rate and efficiency. The molecular targets and pathways involved include the formation of intermediate complexes with reactants, which are then transferred to the desired phase for further reaction .
Comparaison Avec Des Composés Similaires
Ethyl(trioctyl)phosphanium chloride can be compared with other similar compounds, such as:
Tetraphenylphosphonium chloride: Similar in structure but with phenyl groups instead of octyl groups. It has different solubility and stability properties.
Tetramethylphosphonium chloride: Contains methyl groups, resulting in different reactivity and applications.
Trihexyl(tetradecyl)phosphonium chloride: Used in similar applications but with different alkyl chain lengths, affecting its physical and chemical properties.
This compound stands out due to its unique combination of thermal stability, low volatility, and solubility, making it suitable for a wide range of applications in scientific research and industry.
Propriétés
Numéro CAS |
56171-38-1 |
|---|---|
Formule moléculaire |
C26H56ClP |
Poids moléculaire |
435.1 g/mol |
Nom IUPAC |
ethyl(trioctyl)phosphanium;chloride |
InChI |
InChI=1S/C26H56P.ClH/c1-5-9-12-15-18-21-24-27(8-4,25-22-19-16-13-10-6-2)26-23-20-17-14-11-7-3;/h5-26H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
PPMPHRIJIMNDPU-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[P+](CC)(CCCCCCCC)CCCCCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14639007.png)



![N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine](/img/structure/B14639016.png)


![2-Chloro-4-[(methylsulfanyl)methyl]phenol](/img/structure/B14639033.png)


![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)



